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Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous structural elucidation of natural products. This document provides a detailed

protocol for the structural analysis of Rauvotetraphylline C, an indole alkaloid isolated from

Rauvolfia tetraphylla. By employing a suite of one-dimensional (1D) and two-dimensional (2D)

NMR experiments, including ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY),

Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC), the complete chemical structure and stereochemistry of

Rauvotetraphylline C can be determined. This guide offers a comprehensive workflow, from

sample preparation to spectral interpretation, and presents the key NMR data in a clear, tabular

format for easy reference.

Introduction
Rauvotetraphylline C is a member of the indole alkaloid family, a class of natural products

renowned for their structural complexity and diverse pharmacological activities. The precise

determination of their molecular architecture is a critical step in drug discovery and

development, enabling structure-activity relationship (SAR) studies and synthetic efforts. NMR

spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of
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atoms within a molecule. This note describes the application of various NMR techniques to fully

characterize the structure of Rauvotetraphylline C.

Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of an NMR sample is crucial for acquiring high-

quality data.

Sample Weighing: Accurately weigh approximately 3-5 mg of purified Rauvotetraphylline C.

Solvent Selection: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can

influence chemical shifts, so consistency is key.[1]

Homogenization: Gently vortex the sample until the compound is fully dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal

standard can be added.

NMR Data Acquisition
The following experiments are recommended for a thorough structural elucidation. All spectra

should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with

a cryoprobe for enhanced sensitivity.

¹H NMR (Proton): Provides information on the number and chemical environment of protons.

Pulse Sequence:zg30 or equivalent

Spectral Width: 0-12 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 1-2 seconds
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Number of Scans: 16-64

¹³C NMR (Carbon): Determines the number and types of carbon atoms (e.g., CH₃, CH₂, CH,

C).

Pulse Sequence:zgpg30 (proton-decoupled)

Spectral Width: 0-200 ppm

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

COSY (Correlation SpectroscopY): Identifies proton-proton (¹H-¹H) spin-spin coupling

networks, revealing adjacent protons.

Pulse Sequence:cosygpqf or similar

Spectral Width: 0-12 ppm in both dimensions

Number of Increments: 256-512 in the indirect dimension

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-

carbon pairs (¹H-¹³C).

Pulse Sequence:hsqcedetgpsisp2.3 or equivalent

Spectral Width: 0-12 ppm (¹H) and 0-160 ppm (¹³C)

¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two to three bonds (²J(C,H) and ³J(C,H)), crucial for piecing together molecular

fragments.

Pulse Sequence:hmbcgplpndqf or similar
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Spectral Width: 0-12 ppm (¹H) and 0-200 ppm (¹³C)

Long-Range Coupling Constant: Optimized for 8-10 Hz

ROESY (Rotating-frame Overhauser Effect SpectroscopY): Reveals through-space

correlations between protons that are close in proximity, providing insights into the

stereochemistry of the molecule.

Pulse Sequence:roesygpph

Mixing Time: 200-500 ms

Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Rauvotetraphylline C, as reported by Gao et al. (2012).[1]

Table 1: ¹H NMR Data for Rauvotetraphylline C (in CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

3 4.05 m

5 3.33 m

6α 2.10 m

6β 1.85 m

9 7.49 d 7.5

10 7.09 t 7.5

11 7.15 t 7.5

12 7.31 d 7.5

14α 2.25 m

14β 1.95 m

15 2.80 m

16 4.85 m

17α 3.80 dd 11.5, 4.5

17β 3.65 dd 11.5, 2.0

18 1.68 s

19 5.40 q 7.0

20 2.55 m

21 3.95 s

1'-H 6.73 dd 15.8, 9.1

2'-H 6.06 d 15.8

4'-H 2.22 s

Table 2: ¹³C NMR Data for Rauvotetraphylline C (in CDCl₃)
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Position δC (ppm) Type

2 134.5 C

3 60.2 CH

5 54.9 CH

6 32.5 CH₂

7 108.1 C

8 127.8 C

9 118.2 CH

10 119.8 CH

11 121.5 CH

12 110.9 CH

13 136.2 C

14 28.1 CH₂

15 46.8 CH

16 78.5 CH

17 65.4 CH₂

18 12.5 CH₃

19 124.3 CH

20 131.6 C

21 52.3 CH₃

1' 151.7 CH

2' 131.6 CH

3' 201.1 C

4' 27.0 CH₃
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Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of

Rauvotetraphylline C using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1162055?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

